molecular formula C8H8N2O3 B8616753 7-Amino-6-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one

7-Amino-6-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No. B8616753
M. Wt: 180.16 g/mol
InChI Key: CTPZSAHJEIDKDC-UHFFFAOYSA-N
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Patent
US04762925

Procedure details

The 6-hydroxy-7-nitro-2H-1,4-benzoxazin-3-(4H)-one (17.5 g) in DMF (300 ml) was reduced under 60 Atm. hydrogen at 60° C. in the presence of Ni Raney catalyst in an autoclave. The resulting amine was not isolated.
Name
6-hydroxy-7-nitro-2H-1,4-benzoxazin-3-(4H)-one
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3]([N+:13]([O-])=O)=[CH:4][C:5]2[O:10][CH2:9][C:8](=[O:11])[NH:7][C:6]=2[CH:12]=1.[H][H]>CN(C=O)C.[Ni]>[OH:1][C:2]1[C:3]([NH2:13])=[CH:4][C:5]2[O:10][CH2:9][C:8](=[O:11])[NH:7][C:6]=2[CH:12]=1

Inputs

Step One
Name
6-hydroxy-7-nitro-2H-1,4-benzoxazin-3-(4H)-one
Quantity
17.5 g
Type
reactant
Smiles
OC=1C(=CC2=C(NC(CO2)=O)C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 60° C.

Outcomes

Product
Name
Type
product
Smiles
OC=1C(=CC2=C(NC(CO2)=O)C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.